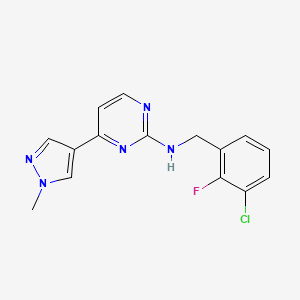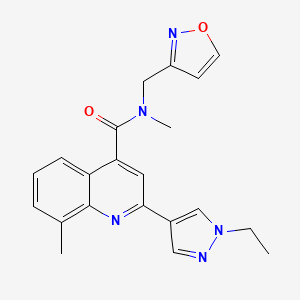![molecular formula C15H17N3O3 B4260578 (2S)-phenyl{[(3-propyl-1H-pyrazol-5-yl)carbonyl]amino}acetic acid](/img/structure/B4260578.png)
(2S)-phenyl{[(3-propyl-1H-pyrazol-5-yl)carbonyl]amino}acetic acid
Übersicht
Beschreibung
(2S)-phenyl{[(3-propyl-1H-pyrazol-5-yl)carbonyl]amino}acetic acid, also known as PPA, is a non-steroidal anti-inflammatory drug that has been widely studied for its potential therapeutic applications. PPA is a derivative of pyrazolone and is structurally similar to other non-steroidal anti-inflammatory drugs such as aspirin and ibuprofen.
Wirkmechanismus
(2S)-phenyl{[(3-propyl-1H-pyrazol-5-yl)carbonyl]amino}acetic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. (2S)-phenyl{[(3-propyl-1H-pyrazol-5-yl)carbonyl]amino}acetic acid selectively inhibits cyclooxygenase-2 (COX-2), which is induced during inflammation and is responsible for the production of prostaglandins that cause pain and inflammation.
Biochemical and Physiological Effects:
(2S)-phenyl{[(3-propyl-1H-pyrazol-5-yl)carbonyl]amino}acetic acid has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to have antioxidant and neuroprotective effects. (2S)-phenyl{[(3-propyl-1H-pyrazol-5-yl)carbonyl]amino}acetic acid has been investigated for its potential use in the treatment of arthritis, cancer, and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-phenyl{[(3-propyl-1H-pyrazol-5-yl)carbonyl]amino}acetic acid is a useful tool for studying the role of cyclooxygenase enzymes in inflammation and pain. It has been shown to be effective in animal models of inflammation and pain. However, (2S)-phenyl{[(3-propyl-1H-pyrazol-5-yl)carbonyl]amino}acetic acid has some limitations for lab experiments. It is not very soluble in water and can be difficult to work with. It also has a relatively short half-life in the body, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several areas of research that could be pursued in the future with regards to (2S)-phenyl{[(3-propyl-1H-pyrazol-5-yl)carbonyl]amino}acetic acid. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of (2S)-phenyl{[(3-propyl-1H-pyrazol-5-yl)carbonyl]amino}acetic acid. Another area of interest is the investigation of (2S)-phenyl{[(3-propyl-1H-pyrazol-5-yl)carbonyl]amino}acetic acid's potential use in the treatment of cancer and Alzheimer's disease. Finally, more research is needed to fully understand the biochemical and physiological effects of (2S)-phenyl{[(3-propyl-1H-pyrazol-5-yl)carbonyl]amino}acetic acid and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
(2S)-phenyl{[(3-propyl-1H-pyrazol-5-yl)carbonyl]amino}acetic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to inhibit the production of prostaglandins and other inflammatory mediators by blocking the activity of cyclooxygenase enzymes. (2S)-phenyl{[(3-propyl-1H-pyrazol-5-yl)carbonyl]amino}acetic acid has also been investigated for its potential use in the treatment of various diseases such as arthritis, cancer, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
(2S)-2-phenyl-2-[(5-propyl-1H-pyrazole-3-carbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-2-6-11-9-12(18-17-11)14(19)16-13(15(20)21)10-7-4-3-5-8-10/h3-5,7-9,13H,2,6H2,1H3,(H,16,19)(H,17,18)(H,20,21)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOINECXGSOWHT-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)NC(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=NN1)C(=O)N[C@@H](C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,3-difluorophenoxy)methyl]-N-methyl-N-(2-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4260500.png)
![6-methyl-3-[4-(methylsulfonyl)phenyl]-2-pyridinamine](/img/structure/B4260505.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B4260515.png)
![1-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)azocane](/img/structure/B4260520.png)

![(1-{3-[1-(2-fluoroethyl)-4-phenyl-1H-imidazol-5-yl]phenyl}ethyl)dimethylamine](/img/structure/B4260532.png)

![1-(4-{[({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B4260553.png)

![ethyl 3-benzyl-1-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)-3-piperidinecarboxylate](/img/structure/B4260568.png)
![(3R*,4R*)-1-(2-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4260570.png)
![N-methyl-2-{[3'-(1H-pyrazol-3-yl)-3-biphenylyl]oxy}ethanamine trifluoroacetate](/img/structure/B4260572.png)
![N,3,5-trimethyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]adamantane-1-carboxamide](/img/structure/B4260586.png)
amino]butan-1-ol](/img/structure/B4260593.png)